molecular formula C13H11NaO4S B2419753 Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-40-7

Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate

Cat. No.: B2419753
CAS No.: 1182284-40-7
M. Wt: 286.28
InChI Key: KJRCYDUPIMHMEY-UHFFFAOYSA-M
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Description

Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group at the 4’ position and a sulfonate group at the 4 position of the biphenyl structure. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that biphenyl derivatives, such as this compound, can undergo various chemical reactions, including electrophilic substitution . This suggests that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could potentially interact with various enzymes and proteins in a biochemical context.

Cellular Effects

Biphenyl derivatives have been shown to have various biological activities, including anti-inflammatory, antibacterial, and antitumor effects . Therefore, it is possible that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could have similar effects on cells.

Molecular Mechanism

It is known that biphenyl derivatives can undergo reactions at the benzylic position, which could potentially lead to the formation of a carbocation that is resonance-stabilized . This suggests that Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate could potentially interact with biomolecules through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that biphenyl derivatives have a melting point of 86-90 °C and a boiling point of 157 °C , suggesting that this compound could be stable under a wide range of temperatures.

Dosage Effects in Animal Models

It is known that biphenyl derivatives have been used in various pharmacological studies, suggesting that this compound could potentially have therapeutic effects at certain dosages .

Metabolic Pathways

It is known that biphenyl derivatives can undergo various chemical reactions, suggesting that this compound could potentially be metabolized through similar pathways .

Transport and Distribution

It is known that biphenyl derivatives can readily undergo electrophilic substitution, suggesting that this compound could potentially be transported and distributed through similar mechanisms .

Subcellular Localization

Computational methods have been developed to predict the subcellular localization of proteins based on their sequence , suggesting that similar methods could potentially be used to predict the subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate typically involves the sulfonation of 4’-methoxy-[1,1’-biphenyl]. The process begins with the preparation of 4’-methoxy-[1,1’-biphenyl] through a series of reactions such as the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromoanisole with phenylboronic acid in the presence of a palladium catalyst. The resulting 4’-methoxy-[1,1’-biphenyl] is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the 4 position. The final step involves neutralizing the sulfonic acid derivative with sodium hydroxide to obtain Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.

    Nucleophilic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the sulfonate group.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sodium 4’-hydroxy-[1,1’-biphenyl]-4-sulfonate
  • Sodium 4’-methyl-[1,1’-biphenyl]-4-sulfonate
  • Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate

Comparison: Sodium 4’-methoxy-[1,1’-biphenyl]-4-sulfonate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to its analogs. This difference can affect the compound’s reactivity, solubility, and interaction with biological targets. For instance, the methoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

sodium;4-(4-methoxyphenyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S.Na/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRCYDUPIMHMEY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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